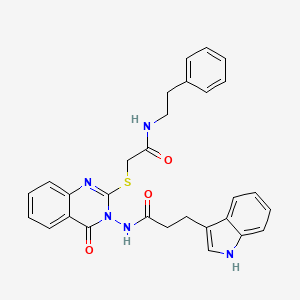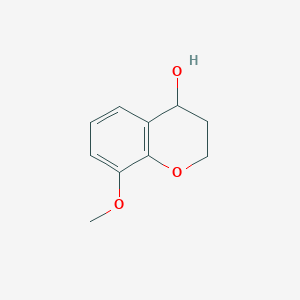
8-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol
Descripción general
Descripción
8-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol is a chemical compound with the molecular weight of 180.2 . It is also known as 8-methoxy-4-chromanol .
Synthesis Analysis
The synthesis of 8-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol involves a practical, simple, and inexpensive procedure . The process starts with 2-Methoxy phenol, which offers the oxirane compound. This compound undergoes ring cleavage under acidic conditions to give a chlorohydrin. The chlorohydrin then undergoes acylation and cyclization in the presence of stannic chloride. The final step is the hydrolysis of the acetyl group, which yields the desired compound .Molecular Structure Analysis
The molecular structure of 8-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol can be represented by the InChI code: 1S/C10H12O3/c1-12-9-4-2-3-7-8 (11)5-6-13-10 (7)9/h2-4,8,11H,5-6H2,1H3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 8-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol include ring cleavage, acylation, cyclization, and hydrolysis .Aplicaciones Científicas De Investigación
Bioactivities and Pharmacological Properties
One closely related compound, osthole (7-methoxy-8-(3-methyl-2-butenyl)-2H-1-benzopyran-2-one), demonstrates a range of pharmacological actions including neuroprotective, osteogenic, immunomodulatory, anticancer, hepatoprotective, cardiovascular protective, and antimicrobial activities. The mechanisms behind these activities are partly attributed to the modulation of cAMP and cGMP levels, though some mechanisms remain unclear. This suggests that 8-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol, with its structural similarity, may also exhibit a range of bioactivities with potential as an alternative medicine (Zhang et al., 2015).
Anticancer Applications
In the realm of cancer research, compounds with a benzopyran core have shown high tumor specificity and minimal keratinocyte toxicity. Specifically, derivatives classified as 3-styrylchromones and 3-styryl-2H-chromenes have been identified as promising leads for new anticancer drugs, with mechanisms involving apoptotic cell death and modulation of the glycerophospholipid pathway. The structural features related to tumor specificity and reduced toxicity could be relevant for designing drugs based on 8-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol (Sugita et al., 2017).
Antimicrobial Potential
Benzofuran and its derivatives, sharing a core structure with 8-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol, have been identified as potent scaffolds for antimicrobial agents. The unique structural features and biological activities of benzofuran derivatives have made them the focus of new drug discovery efforts, particularly in combating resistant microbial strains. This highlights the potential of 8-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol in antimicrobial drug development (Hiremathad et al., 2015).
Antioxidant Properties
Chromones and their derivatives, including compounds structurally similar to 8-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol, have been associated with significant antioxidant properties. These properties are linked to the ability of such compounds to neutralize active oxygen species and terminate free radical processes, potentially offering protection against cell impairment and various diseases. The presence of methoxy groups on the chromone nucleus has been indicated as crucial for radical scavenging activity, suggesting that 8-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol could possess similar antioxidant benefits (Yadav et al., 2014).
Safety And Hazards
Propiedades
IUPAC Name |
8-methoxy-3,4-dihydro-2H-chromen-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-12-9-4-2-3-7-8(11)5-6-13-10(7)9/h2-4,8,11H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPYUHFZRVBTPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCCC2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


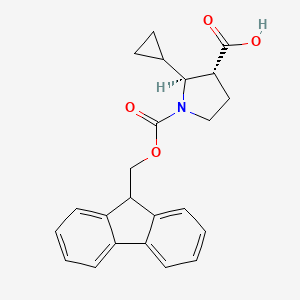
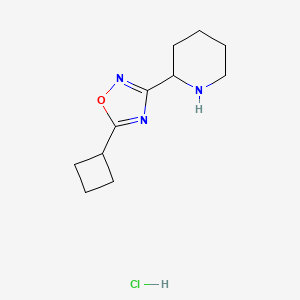
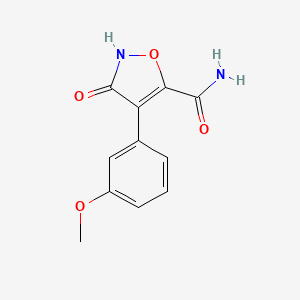
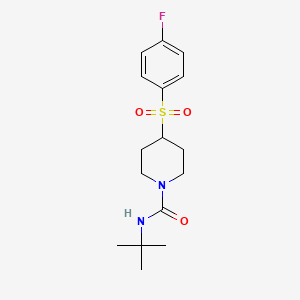
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-fluorobenzamide](/img/structure/B2558286.png)
![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2558288.png)
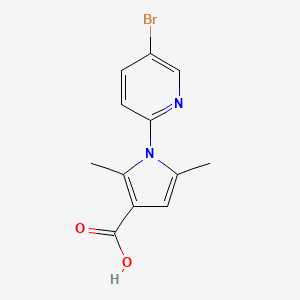
![(Z)-2-cyano-3-(furan-2-yl)-N-[4-[(2-methylimidazol-1-yl)methyl]phenyl]prop-2-enamide](/img/structure/B2558290.png)
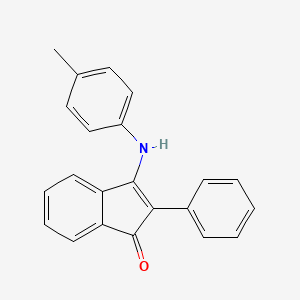
![methyl 3-[6-chloro-1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2558292.png)
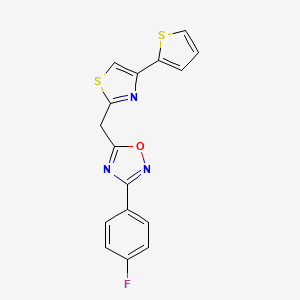
![4-[bis(2-cyanoethyl)sulfamoyl]-N-[6-ethoxy-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2558297.png)
![4,6,7,8-Tetramethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2558298.png)
